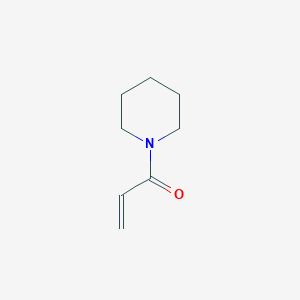

1-(Piperidin-1-yl)prop-2-en-1-one

Description

The study of 1-(Piperidin-1-yl)prop-2-en-1-one, also known as 1-acryloylpiperidine, offers a compelling window into several key areas of contemporary chemical synthesis and methodology. Its unique structure underpins a versatile reactivity profile that has captured the attention of researchers developing novel molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-8(10)9-6-4-3-5-7-9/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESPXSHDJQUNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26835-47-2 | |

| Record name | 2-Propen-1-one, 1-(1-piperidinyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26835-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20325560 | |

| Record name | 1-(piperidin-1-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10043-37-5 | |

| Record name | 1-(1-Piperidinyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10043-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(piperidin-1-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Rigorous Spectroscopic and Structural Elucidation

Comprehensive Spectroscopic Characterization

NMR spectroscopy serves as a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. Through the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, a detailed map of the hydrogen and carbon frameworks of 1-(Piperidin-1-yl)prop-2-en-1-one can be constructed.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, with variations arising from the proximity of electronegative atoms and anisotropic effects of double bonds.

The protons of the vinyl group are expected to resonate in the downfield region of the spectrum, typically between 5.5 and 7.0 ppm, due to the deshielding effect of the carbon-carbon double bond and the adjacent carbonyl group. The protons on the piperidine (B6355638) ring will exhibit characteristic signals in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be the most deshielded among the piperidine protons due to the inductive effect of the nitrogen atom. The remaining protons on the piperidine ring (β- and γ-protons) will appear at higher fields.

A representative, though not experimentally sourced, ¹H NMR data table is presented below to illustrate the expected chemical shifts and multiplicities.

¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Vinyl-H (trans to C=O) | ~6.5 | dd |

| Vinyl-H (cis to C=O) | ~6.2 | dd |

| Vinyl-H (geminal) | ~5.7 | dd |

| Piperidine-H (α) | ~3.5 | t |

| Piperidine-H (β, γ) | ~1.6 | m |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it.

The carbonyl carbon is characteristically found at the most downfield position, typically in the range of 165-175 ppm. The carbons of the vinyl group will resonate in the olefinic region, generally between 120 and 140 ppm. The carbon atoms of the piperidine ring will appear in the aliphatic region of the spectrum. Similar to the proton signals, the carbons α to the nitrogen will be more deshielded than the β and γ carbons.

An illustrative, non-experimental ¹³C NMR data table is provided below to show the anticipated chemical shifts.

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~166 |

| Vinyl-C (β to C=O) | ~130 |

| Vinyl-C (α to C=O) | ~128 |

| Piperidine-C (α) | ~46 |

| Piperidine-C (β) | ~26 |

| Piperidine-C (γ) | ~24 |

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and vibrational modes present in a molecule.

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. The most prominent peak is expected to be the C=O stretching vibration of the amide group, which typically appears in the region of 1650-1600 cm⁻¹. The C=C stretching vibration of the vinyl group will also be present, usually around 1620 cm⁻¹. The C-H stretching vibrations of the vinyl and piperidine ring protons will be observed in the 3100-2800 cm⁻¹ region.

A table of expected, though not experimentally sourced, FT-IR vibrational frequencies is presented below.

FT-IR Data for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Amide I) | Stretching | ~1640 |

| C=C | Stretching | ~1620 |

| C-H (Vinyl) | Stretching | ~3080 |

| C-H (Aliphatic) | Stretching | ~2940, 2860 |

| C-N | Stretching | ~1250 |

FT-Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is typically weak in the Raman spectrum, the C=C stretching vibration of the vinyl group is expected to show a strong signal. The symmetric C-H stretching and bending vibrations of the piperidine ring are also often prominent in the Raman spectrum.

An illustrative, non-experimental FT-Raman data table is provided below.

FT-Raman Data for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=C | Stretching | ~1620 |

| C-H (Aliphatic) | Stretching | ~2940, 2860 |

| Ring Vibrations | ~1000-1200 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a cornerstone technique for determining the exact molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

In GC-MS analysis, the compound is first separated from a mixture by gas chromatography, after which it is ionized and fragmented, typically by electron impact (EI). The resulting mass spectrum serves as a molecular fingerprint. While specific experimental spectra for this compound are not widely published, the fragmentation pattern can be predicted based on the established principles for similar structures, such as fentanyl analogs and other piperidine derivatives nih.govcaymanchem.comresearchgate.net.

The primary fragmentation pathways would likely involve:

Alpha-Cleavage: Fission of the bond adjacent to the nitrogen atom in the piperidine ring, a common fragmentation for amines.

Piperidine Ring Fragmentation: Cleavage across the piperidine ring itself, potentially leading to the elimination of ethylene or other small fragments, resulting in characteristic ions caymanchem.com.

Amide Bond Cleavage: Scission of the C-N bond of the amide group is another plausible fragmentation route caymanchem.com.

The identification of unknown compounds via GC-MS relies on matching retention times and fragmentation patterns against spectral libraries nih.govresearchgate.net.

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecular ion [M+H]⁺, causing minimal fragmentation. This is particularly useful for accurately determining the molecular weight. High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the elemental formula.

For this compound (C₈H₁₃NO), the exact monoisotopic mass is calculated to be 139.0997 g/mol . ESI-HRMS analysis would be expected to confirm this mass with high accuracy. In addition to the primary protonated molecule, other adducts are commonly observed. The predicted collision cross-section data for various adducts provide further structural information.

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 140.10700 |

| [M+Na]⁺ | 162.08894 |

| [M+K]⁺ | 178.06288 |

| [M+NH₄]⁺ | 157.13354 |

This interactive table presents predicted m/z values for common adducts of this compound in positive-ion ESI-HRMS. Data sourced from computational predictions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The structure of this compound contains the necessary functional groups, or chromophores, for such electronic transitions.

The key chromophore in this molecule is the α,β-unsaturated amide system (C=C—C=O). This conjugated system contains π electrons and the oxygen and nitrogen atoms possess non-bonding (n) electrons. Consequently, two primary electronic transitions are expected in the accessible UV-Vis range (200-800 nm):

π → π* Transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high-energy and have high molar absorptivity (ε), often in the range of 1,000 to 10,000 L mol⁻¹ cm⁻¹.

n → π* Transition: This involves promoting a non-bonding electron (from the oxygen or nitrogen lone pairs) to a π* antibonding orbital. These transitions are of lower energy (occur at longer wavelengths) compared to π → π* transitions and are characterized by a much lower molar absorptivity (ε), typically between 10 and 100 L mol⁻¹ cm⁻¹.

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods confirm connectivity and functional groups, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.

Single Crystal X-ray Diffraction for Precise Atomic Arrangement

Although a specific crystal structure determination for this compound has not been detailed in the surveyed literature, analysis of closely related piperidine-containing compounds allows for a confident prediction of its key structural features mdpi.com. X-ray diffraction studies on numerous piperidine derivatives consistently show that the six-membered piperidine ring adopts a stable chair conformation researchgate.net. This conformation minimizes steric and torsional strain.

A full crystallographic study would yield precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would define the crystal system, space group, and unit cell dimensions, as demonstrated in the structural analyses of other complex piperidine derivatives mdpi.com.

Analysis of Intermolecular Interactions (e.g., C—H⋯O Hydrogen Bonds, C—H⋯π Interactions, π–π Stacking)

The way molecules pack together in a crystal is dictated by a network of non-covalent intermolecular interactions. These forces are crucial for understanding the physical properties of the solid material. Based on the molecular structure of this compound, several types of intermolecular interactions are expected to play a role in its crystal lattice.

C—H⋯O Hydrogen Bonds: The amide carbonyl oxygen is a strong hydrogen bond acceptor. It can form weak, non-classical hydrogen bonds with C-H groups from neighboring molecules, particularly the C-H bonds on the piperidine ring or the vinyl group. Such C—H⋯O interactions are a common and significant motif in the crystal packing of organic molecules, often forming chains or sheets that stabilize the supramolecular architecture nih.govnih.gov.

π–π Stacking: While the molecule contains only one isolated C=C π-system, weak π–π stacking interactions might occur between the vinyl groups of adjacent molecules if the crystal packing allows for a parallel, offset arrangement. These interactions are important in stabilizing crystal structures of molecules containing aromatic or conjugated systems rsc.orgacs.orgmdpi.com.

The collective effect of these weak interactions dictates the final crystal packing, influencing properties such as melting point and solubility. The analysis of these interactions is often aided by tools like Hirshfeld surface analysis, which quantifies the contributions of different intermolecular contacts nih.gov.

Conformational Analysis of the Piperidine Ring and Enone Moiety

The conformational landscape of this compound is primarily defined by the geometry of the piperidine ring and the rotational isomerism around the amide bond connecting it to the propenone (enone) moiety.

Piperidine Ring Conformation:

The piperidine ring, a six-membered saturated heterocycle, is known to adopt a non-planar conformation to alleviate angular and torsional strain. In the vast majority of its derivatives, the chair conformation is the most stable and, therefore, the predominant form. It is anticipated that the piperidine ring in this compound will also exist in a chair conformation. This conformation minimizes steric interactions between the hydrogen atoms on the ring. Other, higher-energy conformations, such as the boat or twist-boat, are generally considered as transition states or are only adopted in structurally constrained systems. For instance, the introduction of bulky substituents or N-nitrosation can sometimes lead to the contribution of boat conformations ias.ac.in. However, for an N-acyl piperidine such as the title compound, the chair form remains the most probable ground-state conformation.

Enone Moiety and Rotational Isomerism:

The linkage between the piperidine nitrogen and the carbonyl carbon of the enone moiety is an amide bond. It is well-established that amide bonds possess a significant degree of double bond character due to resonance. This delocalization of electrons between the nitrogen lone pair and the carbonyl π-system results in a substantial energy barrier to rotation around the N-CO bond.

This restricted rotation gives rise to the existence of rotational isomers , or rotamers. In the case of this compound, two principal planar conformations of the enone group relative to the piperidine ring are possible:

syn-rotamer: The vinyl group is oriented on the same side as the piperidine ring.

anti-rotamer: The vinyl group is oriented on the opposite side of the piperidine ring.

The interconversion between these rotamers is typically slow on the NMR timescale at room temperature, which would result in distinct sets of signals for each conformer in the NMR spectrum. The energy barrier for this rotation in N-acyl piperidines and related N-acyl piperazines has been a subject of study, with activation energies often falling in a range that allows for the observation of separate isomers at or below room temperature. The relative populations of the syn and anti rotamers are determined by the steric and electronic interactions between the enone moiety and the piperidine ring. While specific experimental data for this compound is not available in the reviewed literature, studies on similar N-acyl systems often show a preference for one rotamer over the other.

Elemental Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretically calculated values based on the compound's molecular formula to verify its purity and confirm its elemental composition.

The molecular formula for this compound is C₈H₁₃NO . The theoretical elemental composition derived from this formula is presented in the table below.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 69.03% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 9.41% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 10.06% |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.49% |

| Total Molecular Weight | 139.19 g/mol |

For a newly synthesized batch of this compound, experimental elemental analysis would be performed. The results of this analysis are considered to be in good agreement with the theoretical values if they fall within an acceptable margin of error, which is widely established in the scientific community to be ±0.4% for each element nih.gov. For example, an experimental finding of Carbon between 68.63% and 69.43% would be considered as verification of the calculated value. Significant deviation from the calculated percentages would suggest the presence of impurities or an incorrect structural assignment.

Below is a table illustrating the acceptable range for experimental results based on the theoretical values.

| Element | Calculated Mass % | Acceptable Experimental Range (%) |

|---|---|---|

| Carbon (C) | 69.03 | 68.63 - 69.43 |

| Hydrogen (H) | 9.41 | 9.01 - 9.81 |

| Nitrogen (N) | 10.06 | 9.66 - 10.46 |

Iv. Advanced Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, energy levels, and various spectroscopic properties. For a molecule like 1-(Piperidin-1-yl)prop-2-en-1-one, two of the most widely applied methods are Density Functional Theory (DFT) and Hartree-Fock (HF) calculations.

Density Functional Theory (DFT) has become a primary method in computational chemistry due to its favorable balance of accuracy and computational cost. youtube.com It models the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction, which simplifies calculations while including effects of electron correlation. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for organic molecules. nih.gov

A crucial first step in any computational study is geometry optimization, a process that locates the minimum energy conformation of a molecule. youtube.com For this compound, DFT calculations, typically at the B3LYP level of theory, are used to predict its most stable three-dimensional structure. researchgate.netnih.gov These calculations provide optimized bond lengths, bond angles, and dihedral angles.

The results of such optimizations consistently show that the piperidine (B6355638) ring adopts a stable chair conformation. researchgate.net The optimized structural parameters can be compared with experimental data from techniques like X-ray crystallography for validation, often showing good agreement. nih.govresearchgate.net This validation confirms that the chosen theoretical model accurately represents the real-world molecule.

Table 1: Representative Calculated Structural Parameters for this compound using DFT/B3LYP Note: These are typical values based on calculations of similar structures and may vary slightly depending on the specific basis set used.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O (Carbonyl) | ~1.23 Å |

| Bond Length | C=C (Vinyl) | ~1.34 Å |

| Bond Length | C-N (Amide) | ~1.37 Å |

| Bond Length | N-C (Piperidine) | ~1.47 Å |

| Bond Angle | O=C-N | ~121° |

| Bond Angle | C=C-C | ~122° |

| Dihedral Angle | C=C-C=O | ~0° (s-trans) or ~180° (s-cis) |

DFT calculations are highly effective for simulating the vibrational spectra (Infrared and Raman) of molecules. researchgate.netresearchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. nih.gov These theoretical frequencies correspond to specific molecular motions, such as stretching, bending, and twisting of bonds.

For this compound, DFT can predict the wavenumbers for key functional groups, including the carbonyl (C=O) stretch, the vinyl (C=C) stretch, and various modes associated with the piperidine ring. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation. To improve agreement, they are commonly multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP). rsc.org This allows for a detailed assignment of experimental spectral bands to specific vibrational modes. nih.gov

Table 2: Predicted Vibrational Wavenumbers and Assignments for Key Modes Note: Values are scaled and based on B3LYP calculations for analogous structures.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

|---|---|---|

| C-H stretch (vinyl) | =C-H | ~3050-3100 |

| C-H stretch (aliphatic) | Piperidine CH2 | ~2850-2950 |

| C=O stretch | Amide C=O | ~1650-1670 |

| C=C stretch | Vinyl C=C | ~1610-1630 |

| CH2 scissoring | Piperidine CH2 | ~1440-1460 |

| C-N stretch | Amide C-N | ~1250-1300 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited electronic states. researchgate.net It is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. rsc.org TD-DFT calculations can predict the wavelengths of maximum absorption (λmax), the oscillator strengths (related to peak intensity), and the nature of the electronic transitions involved. nih.gov

For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-conjugated system of the propenone moiety. TD-DFT calculations can identify these as π→π* transitions. The involvement of the nitrogen atom's lone pair can also lead to n→π* transitions. The analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the charge transfer characteristics of these transitions. nih.gov

Table 3: Representative TD-DFT Calculated Electronic Transition Data Note: Based on B3LYP/6-311++G(d,p) calculations for similar chromophores.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| ~270-290 | > 0.1 | HOMO → LUMO | π→π |

| ~310-330 | < 0.01 | n → LUMO | n→π |

The accuracy of any quantum chemical calculation is dependent on both the chosen method (e.g., B3LYP) and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. mdpi.com For molecules like this compound, Pople-style basis sets are commonly used. researchgate.netrsc.org

6-311G(d,p) : This is a valence triple-zeta basis set, meaning it uses three functions of different sizes to describe each valence atomic orbital, providing flexibility. The (d,p) notation indicates the addition of polarization functions: d-type functions on heavy (non-hydrogen) atoms and p-type functions on hydrogen atoms. These are crucial for accurately describing chemical bonds and non-spherical electron distributions. nih.govresearchgate.net

6-311++G(d,p) : This basis set builds upon the previous one by adding diffuse functions, denoted by the ++. Diffuse functions are large, spread-out functions that are important for describing electrons that are far from the nucleus. rsc.org They are particularly relevant for calculating properties of anions, excited states, and systems with weak non-covalent interactions. nih.gov

The choice between these basis sets depends on the specific property being investigated, with the larger 6-311++G(d,p) generally providing more accurate results for electronic properties at a higher computational cost. rsc.org

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. mdpi.comarxiv.org Unlike DFT, the primary limitation of the HF method is its neglect of electron correlation—the way electrons interact and avoid each other.

While DFT methods are generally more accurate for most applications, HF calculations are still valuable. researchgate.netresearchgate.net They can be used for initial geometry optimizations and provide a baseline for comparison with more sophisticated methods. researchgate.net In some cases, HF is used alongside DFT in comparative studies to assess the impact of electron correlation on calculated properties. For instance, comparing the vibrational frequencies or electronic transition energies calculated by both HF and DFT can highlight the importance of including electron correlation for a given system. Generally, DFT/B3LYP provides results that are in better agreement with experimental data than those from HF for molecules of this type. researchgate.net

Density Functional Theory (DFT) Applications

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. sciencegate.appyoutube.comnih.govwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energies of the HOMO and LUMO and the gap between them are critical parameters. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. uantwerpen.be

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that a molecule is more reactive. For this compound, the specific energy values for HOMO, LUMO, and the resulting energy gap would be required to make a quantitative assessment of its reactivity and stability.

The HOMO and LUMO energy levels are instrumental in understanding intramolecular charge transfer. An analysis of the spatial distribution of these orbitals would reveal the regions of the molecule involved in electron donation and acceptance during electronic transitions. The calculated HOMO and LUMO energies confirm that charge transfer occurs within a molecule. uantwerpen.be

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

Molecular Electrostatic Potential (MEP) Mapping and Natural Bond Orbital (NBO) Analysis

MEP and NBO analyses provide further detail on the electronic characteristics and potential reactive sites of a molecule. uantwerpen.be

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. dergipark.org.trchemrxiv.org Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction.

Natural Bond Orbital (NBO) analysis examines charge delocalization and hyperconjugative interactions within the molecule. uantwerpen.be This analysis can quantify the stabilization energy associated with electron delocalization from donor (Lewis-type) orbitals to acceptor (non-Lewis type) orbitals, further clarifying the molecule's electronic structure and reactivity. A detailed NBO analysis would provide quantitative data on these interactions for this compound.

Elucidation of Intramolecular Charge Transfer

The structure of this compound, featuring an electron-donating piperidine ring connected to an electron-accepting acryloyl group, suggests the potential for intramolecular charge transfer (ICT). In such donor-acceptor systems, electronic excitation can lead to a significant transfer of electron density from the donor (piperidine) to the acceptor (acryloyl moiety). This phenomenon is critical in defining the photophysical properties of a molecule.

Theoretical studies can elucidate the nature of the ICT state. Upon photoexcitation, the molecule can transition from the ground state to an excited state where the electron distribution is significantly altered. The nitrogen atom of the piperidine ring, with its lone pair of electrons, serves as the primary electron-donating center. The conjugated system of the acryloyl group, particularly the carbonyl and the vinyl group, acts as the electron-accepting region.

The extent of charge transfer in the excited state can be quantified by computational methods. The photophysical properties of molecules with ICT states are often highly sensitive to the polarity of their environment. nih.gov In polar solvents, the charge-separated excited state is stabilized, which can lead to a noticeable red shift (a shift to longer wavelengths) in the fluorescence spectrum. nih.gov Computational models can simulate this solvatochromic effect to confirm the presence and character of the ICT state. The study of such processes is vital for the design of molecules with specific optical or electronic properties. rsc.orgresearchgate.net

Advanced Computational Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility, interactions with solvents, and potential binding modes with biological macromolecules. researchgate.netrsc.orgresearchgate.net

In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the motions of all atoms are calculated over a period of time by solving Newton's equations of motion. This allows for the observation of how the molecule behaves in a more realistic, dynamic setting compared to static quantum chemical calculations.

Key parameters analyzed from MD simulations include:

Root-Mean-Square Deviation (RMSD): This parameter is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides insights into the conformational stability of the molecule during the simulation. rsc.org

Hydrogen Bonding: MD simulations can track the formation and breaking of hydrogen bonds between the molecule and solvent molecules or other solutes.

Solvent-Accessible Surface Area (SASA): This analysis calculates the surface area of the molecule that is accessible to the solvent, which is important for understanding solubility and interactions.

For instance, in studies of other piperidine derivatives, MD simulations have been employed to confirm the stability of ligand-protein complexes, revealing key conformational behaviors and interactions within a biological environment. researchgate.netrsc.orgresearchgate.net These simulations can elucidate the molecular interactions that govern the compound's behavior in solution and its potential to interact with biological targets. researchgate.net

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.orgmdpi.com This analysis partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the hypothetical crystal built from non-interacting molecules).

The Hirshfeld surface is mapped with properties like dnorm, which combines the distances from the surface to the nearest atom inside (di) and outside (de) the surface, normalized by the van der Waals radii of the atoms. mdpi.com The color-coding on the dnorm map highlights different types of intermolecular contacts:

Red spots indicate close contacts, often corresponding to hydrogen bonds.

Blue regions represent longer contacts.

White areas show contacts around the van der Waals separation.

While a specific Hirshfeld analysis for this compound is not available, a study on a related piperidine derivative, 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, provides a representative example of the types of interactions that stabilize such crystal structures. nih.gov The analysis revealed the following contributions of intermolecular contacts: nih.gov

This data indicates that the crystal packing is predominantly governed by weak van der Waals forces, specifically H···H and C···H contacts, with a smaller but significant contribution from O···H hydrogen bonds. nih.gov Such an analysis for this compound would be invaluable in understanding its solid-state properties.

Mentioned Compounds

Vi. Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability

Traditional synthesis of 1-(Piperidin-1-yl)prop-2-en-1-one often involves the reaction of piperidine (B6355638) with acryloyl chloride or acrylic acid. chemicalbook.com While effective, these methods can present challenges related to atom economy and sustainability, such as the use of stoichiometric reagents and potentially hazardous chemicals. Future research is geared towards developing greener alternatives that minimize waste and environmental impact.

Key areas of development include:

Flow Chemistry: Implementing continuous flow synthesis can offer better control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to batch processes.

Alternative Solvents: Exploring the use of greener solvents, such as bio-based solvents or even solvent-free conditions, to reduce the environmental footprint of the synthesis.

Bio-catalysis: Investigating the potential of enzymes to catalyze the formation of the amide bond, offering high selectivity and mild reaction conditions.

Table 1: Comparison of Synthetic Strategies for this compound

| Feature | Traditional Method (e.g., Acryloyl Chloride) | Emerging Sustainable Routes |

| Reagents | Piperidine, Acryloyl Chloride, Base | Piperidine, Acrylic Acid |

| Byproducts | Stoichiometric salts (e.g., triethylammonium (B8662869) chloride) | Water |

| Atom Economy | Lower | Higher |

| Key Innovation | Well-established, high-yielding | Use of catalysts (e.g., boric acid derivatives), flow chemistry, alternative energy sources (e.g., microwave) |

| Sustainability | Moderate; use of hazardous reagents and solvents | High; aims for reduced waste, safer chemicals, and lower energy consumption |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize synthetic routes, real-time monitoring of reaction progress is crucial. Advanced spectroscopic techniques, often referred to as Process Analytical Technology (PAT), are emerging as powerful tools for in-situ analysis. For the synthesis and subsequent polymerization of this compound, these methods can provide invaluable kinetic and mechanistic data without the need for sampling.

One promising technology is Surface Plasmon Resonance (SPR) . SPR sensors measure changes in the refractive index at a metal surface, allowing for the label-free, real-time tracking of molecular interactions. nih.gov While often used for biomolecular binding, SPR can be adapted for chemical reaction monitoring. For instance, a sensor surface could be functionalized to track the consumption of reactants or the formation of the product. Recently, SPR sensors based on molecularly imprinted polymers (MIPs) have been developed for the highly sensitive and selective detection of acrylamide (B121943). nih.govnih.gov This technology could be engineered to monitor the synthesis of this compound by observing the change in the bulk refractive index of the reaction mixture as it proceeds.

Other potential techniques include:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the disappearance of reactant peaks (e.g., C=O stretch of acryloyl chloride) and the appearance of product peaks in real-time.

Process NMR: Provides detailed structural information directly from the reaction vessel, allowing for the quantification of reactants, intermediates, and products.

Integration of Machine Learning and AI in Computational Predictions of Reactivity and Structure

The intersection of computational chemistry and artificial intelligence (AI) is revolutionizing materials discovery. Machine learning (ML) algorithms can analyze vast datasets to predict the properties and reactivity of molecules and polymers, significantly accelerating the research and development process.

A notable example involves the use of active learning (AL), a type of ML, combined with molecular dynamics (MD) simulations to discover polymer blends with high thermal conductivity. researchgate.netresearchgate.net In these studies, poly(acryloyl piperidine) (PAP), the polymer of this compound, was a key component. The AL framework efficiently screened a virtual library of approximately 550,000 polymer blends to identify promising candidates. researchgate.net This computational approach successfully identified a blend of poly(acryloyl piperidine) (PAP) and poly(acrylic acid) (PAA) with a thermal conductivity significantly higher than the individual polymers. researchgate.netresearchgate.net

This research highlights how AI can be leveraged to:

Predict Polymer Properties: Forecast the physical and chemical properties (e.g., thermal conductivity, solubility, mechanical strength) of polymers derived from this compound. researchgate.netmdpi.com

Accelerate Materials Discovery: Rapidly screen virtual libraries of copolymers and blends to identify materials with desired characteristics, minimizing the need for costly and time-consuming laboratory experiments. researchgate.net

Elucidate Structure-Property Relationships: Uncover complex relationships between the monomer structure and the macroscopic properties of the resulting polymer.

Exploration of New Chemical Transformations for Diverse Applications

The vinyl group of this compound is a versatile functional handle that allows for a variety of chemical transformations, leading to novel molecules with diverse applications, particularly in biomedicine.

Michael Addition: The electron-deficient double bond readily undergoes Michael addition with various nucleophiles (e.g., thiols, amines), providing a straightforward method for conjugation and the synthesis of more complex structures. Studies on thiol addition to N-acryloylpiperidine have provided key insights into its reactivity patterns.

Covalent Targeting in Drug Discovery: The acrylamide moiety serves as a covalent warhead for targeted inhibitors. Derivatives of 1-acryloylpiperidine have been incorporated into peptides to create highly selective covalent inhibitors of proteins like BFL-1, which is implicated in cancer. nih.gov This strategy leverages a unique cysteine residue in the protein's binding groove for irreversible binding.

Synthesis of Heterocyclic Scaffolds: The compound is used as a building block in the synthesis of complex heterocyclic molecules. For example, derivatives like (R)-1-acryloylpiperidine-3-carboxylic acid are key intermediates in the creation of potent and selective CDK12 kinase inhibitors, which are being investigated for the treatment of myotonic dystrophy type 1 and certain cancers. google.comepo.org

Polymer and Hydrogel Formation: Beyond its use as a monomer for simple polymers like PAP, it is also used to create advanced "smart" materials. It can be copolymerized with other monomers, such as N,N-diethyl acrylamide, to produce thermosensitive nanomaterials and hydrogels whose properties can be tuned by altering the monomer ratio. frontiersin.org

Table 2: Emerging Applications from New Transformations

| Transformation / Application Area | Key Reactivity | Example Application | Reference |

| Covalent Drug Development | Michael addition with cysteine residues | Covalent capping of peptides to create selective BFL-1 inhibitors for cancer research. | nih.gov |

| Complex Molecule Synthesis | Used as a reactive intermediate | Synthesis of (R)-1-acryloylpiperidine-3-carboxylic acid, a key building block for CDK12 kinase inhibitors. | google.comepo.org |

| Smart Polymer Synthesis | Radical polymerization/copolymerization | Copolymerization to form thermosensitive nanomaterials with adjustable lower critical solution temperatures (LCST). | frontiersin.org |

| Bioconjugation | Michael addition with thiols and amines | Functionalization of biomolecules and surfaces. |

Q & A

Basic: What synthetic routes are available for 1-(Piperidin-1-yl)prop-2-en-1-one, and how can reaction conditions be optimized for yield?

Methodological Answer:

A common synthesis involves the condensation of piperidine with acetylene derivatives. For example, enaminone formation via solvent-free reflux of 1-(4-(piperidin-1-yl)phenyl)ethan-1-one with DMF-DMA (dimethylformamide dimethyl acetal) at 100–120°C for 10 hours achieves moderate yields (~60–70%) . Critical parameters include:

- Temperature control : Excess heat may lead to side reactions like polymerization of the enone system.

- Solvent selection : Solvent-free conditions minimize byproducts.

- Catalyst use : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can accelerate enamine formation.

Data Consideration : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity using HPLC (>95% purity threshold).

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H-NMR : Identifies the α,β-unsaturated ketone system (δ 6.2–6.8 ppm for vinyl protons, δ 7.2–7.4 ppm for aromatic protons in substituted derivatives) and piperidine protons (δ 1.5–1.6 ppm for CH₂ groups) .

- FT-IR : Key peaks include C=O stretch at ~1700 cm⁻¹ and C-N stretch at ~1013 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 139.1 (M⁺) confirms molecular weight .

- X-ray Crystallography : Resolves spatial orientation of the enone and piperidine moieties (e.g., SHELXL refinement for bond-length validation) .

Advanced: How does this compound mediate covalent inhibition of Bruton’s tyrosine kinase (BTK)?

Methodological Answer:

The enone moiety acts as a Michael acceptor, forming a covalent bond with Cys481 in BTK’s active site. Key factors influencing binding efficiency:

- Stereoelectronic alignment : The planar enone system must align with the thiol group of Cys481 for nucleophilic attack.

- Piperidine flexibility : Rotational freedom of the piperidine ring optimizes hydrophobic interactions with BTK’s ATP-binding pocket .

Contradiction Note : Computational models may mispredict the orientation of the enone system (e.g., pyrazolopyrimidine ring placement discrepancies in docking studies vs. crystallographic data) . Validate predictions with mutagenesis assays or cryo-EM.

Advanced: What computational strategies predict the reactivity of this compound with cysteine residues?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs) to assess electrophilicity of the enone system. A lower LUMO energy (~-1.5 eV) correlates with higher reactivity toward thiols .

- Molecular Dynamics (MD) : Simulates binding kinetics using force fields like AMBER or CHARMM. Focus on sulfur-enone distance (<3.5 Å) and angle alignment for Michael addition .

- Machine Learning : Train models on cysteine trapping assay data to predict adduct formation (e.g., random forest classifiers using descriptors like partial charge and polar surface area) .

Advanced: What crystallographic challenges arise with this compound-containing compounds, and how are they resolved?

Methodological Answer:

- Disorder in Piperidine Rings : Flexible piperidine rings often exhibit positional disorder. Use SHELXL’s PART and ISOR commands to refine anisotropic displacement parameters .

- Enone Planarity : Validate planarity via SHELXL’s DELU and SIMU restraints to maintain reasonable bond lengths and angles .

- Twinned Data : For twinned crystals (common in enone derivatives), apply the TWIN and BASF commands in SHELXL to deconvolute overlapping reflections .

Example : Refinement of Ibrutinib analogs required 10–15 cycles of least-squares minimization to achieve R-factors <5% .

Advanced: How do structural modifications to the piperidine ring affect pharmacokinetics?

Methodological Answer:

- Lipophilicity : Substituents like methyl groups (e.g., 4-methylpiperidine) increase logP, enhancing membrane permeability but risking CYP450 inhibition. Measure via shake-flask logP assays .

- Metabolic Stability : N-alkylation reduces first-pass metabolism. Use human liver microsome (HLM) assays to quantify half-life improvements (e.g., t₁/₂ increased from 2.1 to 4.8 hours with 3,5-dimethylpiperidine) .

- Solubility : Polar groups (e.g., hydroxyl) improve aqueous solubility but may reduce CNS penetration. Balance via Hansen solubility parameters .

Basic: What impurities are typical in this compound synthesis, and how are they controlled?

Methodological Answer:

- Polymerized Enone : Forms under prolonged heating. Detect via HPLC (retention time ~12.3 min vs. 9.8 min for the monomer) .

- Unreacted Piperidine : Monitor via GC-MS (retention time ~4.2 min) and neutralize with acidic washes .

- Oxidation Byproducts : Use inert atmospheres (N₂/Ar) during synthesis. Confirm absence via iodometric titration for peroxides .

Advanced: How does the enone system enable Michael addition in medicinal chemistry?

Methodological Answer:

- Thiol-Reactivity : The α,β-unsaturated ketone undergoes regioselective addition with cysteine thiols. Kinetics are quantified via UV-Vis (loss of enone absorbance at 250 nm) .

- Tunable Electrophilicity : Electron-withdrawing groups (e.g., nitro) enhance reactivity, while electron-donating groups (e.g., methoxy) reduce it. Adjust via Hammett σ constants .

- Pro-drug Design : Mask the enone as a β-keto ester to improve stability, with enzymatic cleavage releasing the active form in vivo .

Key Physicochemical Properties (from ):

| Property | Value |

|---|---|

| Molecular Weight | 139.195 g/mol |

| Density | 0.991 g/cm³ |

| Boiling Point | 271.3°C at 760 mmHg |

| LogP | 1.12 |

| PSA | 20.31 Ų |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.